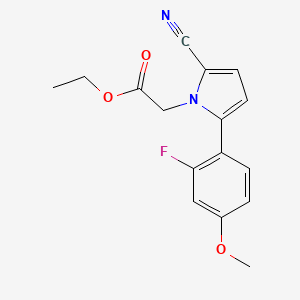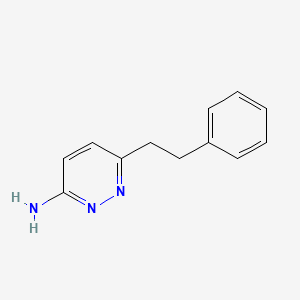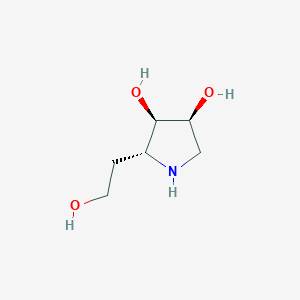
(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce large quantities of the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral nature allows for the design of drugs with specific stereochemical requirements, which can improve efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.
作用機序
The mechanism of action of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and activity.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol can be compared with other chiral pyrrolidine derivatives, such as (2R,3R,4S)-2-(2-hydroxypropyl)pyrrolidine-3,4-diol and (2R,3R,4S)-2-(2-hydroxybutyl)pyrrolidine-3,4-diol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of both hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2/t4-,5+,6-/m1/s1 |
InChIキー |
KHKQVMZXGURLQW-NGJCXOISSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H](N1)CCO)O)O |
正規SMILES |
C1C(C(C(N1)CCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




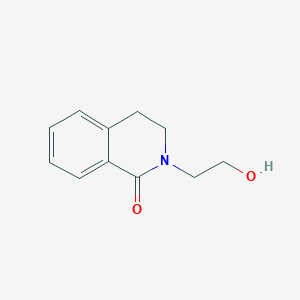

![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
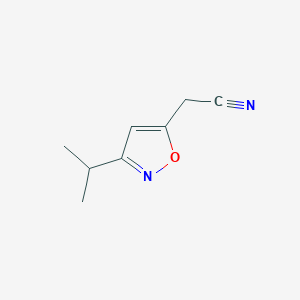


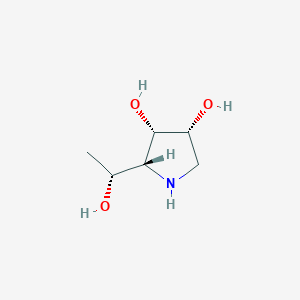
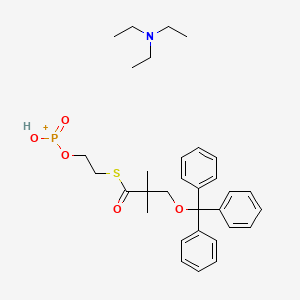
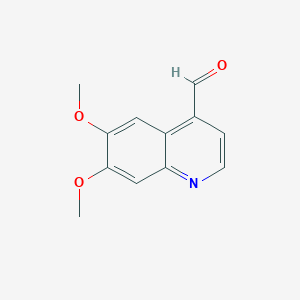
![1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
